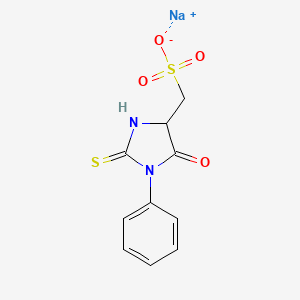
PTH-cysteic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTH-cysteic acid sodium salt typically involves the reaction of cysteic acid with phenylthiohydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
PTH-cysteic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: The phenylthiohydantoin moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthiohydantoin derivatives.
Scientific Research Applications
PTH-cysteic acid sodium salt is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of PTH-cysteic acid sodium salt involves its interaction with proteins and peptides. The phenylthiohydantoin moiety binds to specific amino acid residues, facilitating the identification and sequencing of proteins . This interaction is crucial for understanding protein structure and function, as well as for developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
- PTH-alanine sodium salt
- PTH-glycine sodium salt
- PTH-serine sodium salt
Comparison
PTH-cysteic acid sodium salt is unique due to its specific interaction with cysteic acid residues in proteins. This specificity allows for precise identification and sequencing of proteins containing cysteic acid . In contrast, other similar compounds, such as PTH-alanine sodium salt or PTH-glycine sodium salt, interact with different amino acid residues, making them suitable for different applications .
Properties
Molecular Formula |
C10H9N2NaO4S2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
sodium;(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonate |
InChI |
InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1 |
InChI Key |
NWACNGMMCVSMDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


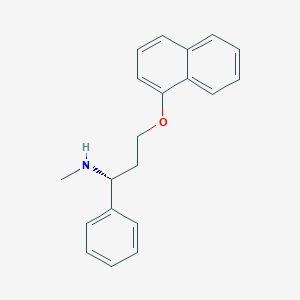
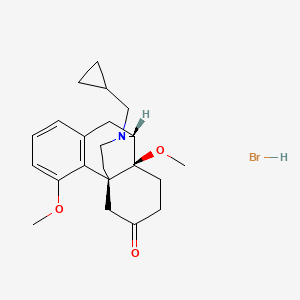
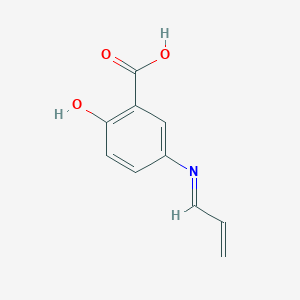
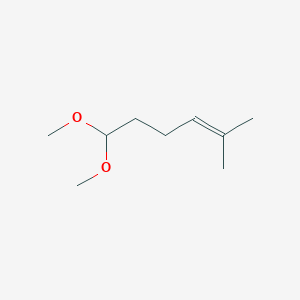
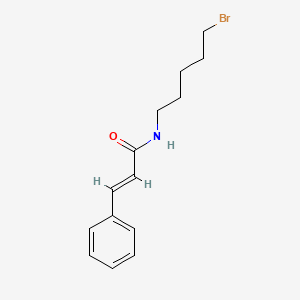
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
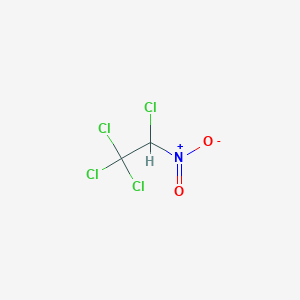
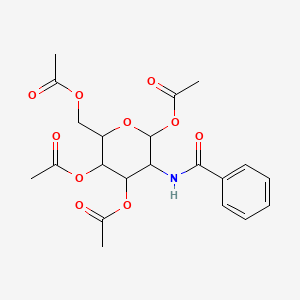
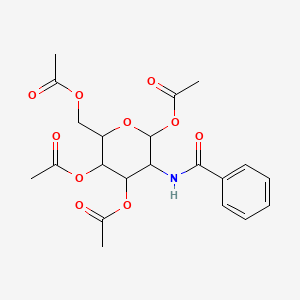
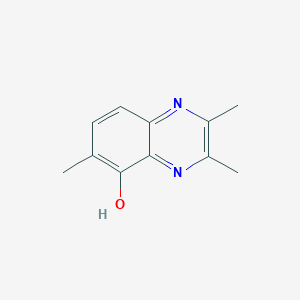
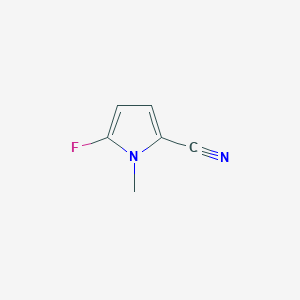
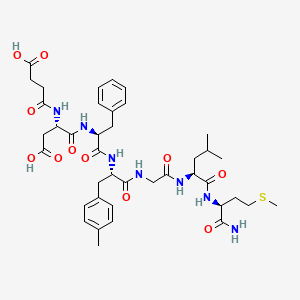
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
